Mingxin Li,
Yu Gao,
Yan Zhang,
Shuai Gong,
Xuechun Tian,
Yiqin Yang,
Xu Xu,
Zhonglong Wang,
Shifa Wang
PMID: 34243139
DOI:
10.1016/j.saa.2021.120135
Abstract
Malononitrile can be transformed into hypertoxic hydrogen cyanide which induces severely jeopardizes to human beings and environment. However, an effective detection technology for malononitrile was still lacking, which means that it is necessary to develop new sensitive analysis technology for malononitrile. Here in, a high sensitive fluorescent probe NQBS for detecting malononitrile was designed and synthesized from the derivative of natural product nopinone. NQBS could selectively recognize malononitrile from 26 kinds of competitive compounds in N, N-dimethylformamide (DMF) solution. The detection limit of NQBS for malononitrile was calculated to be 1.96 μM at the concentration range of 0-25 μM. In addition, the sensing mechanism of NQBS towards malononitrile was proved with high resolution mass spectrometer (HRMS), nuclear magnetic resonance hydrogen spectroscopy (
H NMR), and density functional theory (DFT) calculation analysis as Knoevenagel condensation process and intramolecular cyclization reaction. With the assistance of smartphone and color recognition software, NQBS was well applied in the on-site recognition of malononitrile in real time by analyzing the change trend of the red-greenblue (RGB) value of the NQBS solution.
Liangping Tu,
Jian Liu,
Zichang Zhang,
Qingrong Qi,
Shun Yao,
Wencai Huang
PMID: 33594999
DOI:
10.1039/d0an02392b
Abstract
It is highly desirable to detect malononitrile in organisms and human bodies owning to its inherent toxicity. With dicyanovinyl as the recognition site, a Michael addition reaction-based fluorescent probe Hcy-DCV was developed for malononitrile detection. A notable advantage of this probe is that it responds quickly to malononitrile without any additive to speed the sensing reaction. It has a good water solubility and the detection limit was determined to be 6.92 ppb in 100% aqueous solution. In particular, Hcy-DCV exhibited good selectivity towards malononitrile over other interfering substances including hydrazine and other active methylene compounds. The probe was applied successfully to quantitate malononitrile in pure water with satisfying recovery and relative standard deviation. Additionally, the ability of visualizing malononitrile by using probe-coated strip papers was displayed, which may facilitate the on-site detection of malononitrile. Moreover, the bioimaging of malononitrile in living H1975 cells and zebrafish larvae was also demonstrated. All the experimental results suggested the potential of Hcy-DCV for practical detection of malononitrile in both environmental and biological samples.
Cecilie Søderlund Kofod,
Salvatore Prioli,
Mick Hornum,
Jacob Kongsted,
Peter Reinholdt
PMID: 33074683
DOI:
10.1021/acs.jpcb.0c06011
Abstract
Fluorescent probes are powerful tools for improving our understanding of cellular membranes and other complex biological environments. Using simulations, we gain atomistic and electronic insights into the effectiveness of the probes. In the current work, we have used various computational approaches to comprehensively investigate the properties of the fluorescent probe Laurdan and two Laurdan-like probes: AADAL and ECL. In addition, we propose the development of their corresponding novel malononitrile variants, which are computationally characterized herein. For the candidate probes, electronic structure calculations were used to rationalize their optical properties, including their ability for two-photon activation, and molecular dynamics simulations were used to unravel atomistic details of their functioning within lipid bilayers. While Laurdan, AADAL, and ECL were found to have very similar optical and membrane partitioning profiles, their malononitrile variants were found to show significantly improved optical properties, especially in regard to two-photon cross sections, and they appear to retain the desired membrane characteristics of the parent Laurdan molecule.
Fariba Hassanzadeh,
Farhad Shirini,
Manouchehr Mamaghani,
Nader Daneshvar
PMID: 32646356
DOI:
10.2174/1386207323666200709170916
Abstract
In this work, we tried to introduce a non-toxic and stable organic compound named succinimide as a green and efficient organo-catalyst for the promotion of the synthesis of arylidene malononitrile and tetrahydrobenzo[b]pyran derivatives. Using this method led to a clean procedure to achieve these types of bioactive compounds without a specific purification step. The rate and yield of the reactions were excellent, and also succinimide showed acceptable reusability as the catalyst.
In a 25 mL round-bottom flask, [A: a mixture of aromatic aldehyde (1 mmol), malononitrile (1.1 mmol) and B: a mixture of aromatic aldehyde (1.0 mmol), malononitrile (1.1 mmol)] and succinimide (0.2 mmol) in H2O/ EtOH [5 mL (1:1)] was stirred at 80 °C for an appropriate time. After completion of the reaction, which was monitored by TLC [n-hexane-EtOAc (7:3)], the mixture was cooled to room temperature, and the solid product was filtered, washed several times with cold distilled water to obtain the corresponding pure product.
After the optimization of the conditions and amount of the catalyst, a series of aromatic aldehydes containing either-electron-donating or electron-withdrawing substituents were successfully used for both of the reactions. The reactions rates and yields under the selected conditions were excellent. The nature and electronic properties of the substituents had no obvious effect on the rate and yield of the reaction. Meanwhile, the catalyst showed acceptable reusability for these two reactions.
In this work, we have introduced Succinimide as a green and safe organo-catalyst for the efficient synthesis arylidene malononitrile and tetrahydrobenzo[b]pyran derivatives. The results showed that the catalyst had excellent efficiency in green aqueous media and also the reusability of the catalyst was good.
Min Wu,
Xingang Liu,
Huan Chen,
Yukun Duan,
Jingjing Liu,
Yutong Pan,
Bin Liu
PMID: 33543534
DOI:
10.1002/anie.202016399
Abstract
Pyroptosis as a lytic and inflammatory form of cell death is a powerful tool to fight against cancer. However, pyroptosis is usually activated by chemotherapeutic drugs, which limits its anti-tumor applications due to drug resistance and severe side effects. Herein, we demonstrate that membrane targeting photosensitizers can induce pyroptosis for cancer cell ablation with noninvasiveness and low side effects. A series of membrane anchoring photosensitizers (TBD-R PSs) with aggregation-induced emission (AIE) characteristics were prepared through conjugation of TBD and phenyl ring with cationic chains. Upon light irradiation, cytotoxic ROS were produced in situ, resulting in direct membrane damage and superior cancer cell ablation. Detailed study revealed that pyroptosis gradually became the dominant cell death pathway along with the increase of TBD-R PSs membrane anchoring capability. This study offers a photo-activated pyroptosis-based intervention strategy for cancer cell ablation.
Prakash Basnet,
Gang Hong,
Charles E Hendrick,
Marisa C Kozlowski
PMID: 33393785
DOI:
10.1021/acs.orglett.0c03941
Abstract
A copper-catalyzed carbochlorination of alkenes with aryl malononitriles and chloride is disclosed. This net oxidative transformation proceeds with activated and unactivated alkenes with moderate to excellent yields. Mechanism experiments suggest addition of the malononitrile radical to form a secondary carbon radical which is intercepted by a chloride source. The resultant products can be transformed into biologically important γ-lactones in one further step.
Anastasiya V Igushkina,
Alexander A Golovanov,
Irina A Boyarskaya,
Ilya E Kolesnikov,
Aleksander V Vasilyev
PMID: 33327655
DOI:
10.3390/molecules25245920
Abstract
Reaction of linear conjugated enynones, 1,5-diarylpent-2-en-4-yn-1-ones, with malononitrile in the presence of lithium diisopropylamide LDA, as a base, in THF at room temperature for 3-7 h resulted in the formation of the product of dimerization, multisubstituted polyfunctional cyclohexanes, 4-aryl-2,6-bis(arylethynyl)-3-(aryloxomethyl)-4-hydroxycyclohexane-1,1-dicarbonitriles, in yields up to 60%. Varying the reaction conditions by decreasing time and temperature and changing the ratio of starting compounds (enynone and malononitrile) allowed isolating some intermediate compounds, which confirmed a plausible reaction mechanism. The relative stability of possible stereoisomers of such cyclohexanes was estimated by quantum chemical calculations (DFT method). The obtained cyclohexanes were found to possess photoluminescent properties.
Fatimah A M Al-Zahrani,
Khalid Ahmed Alzahrani,
Reda M El-Shishtawy,
Khloud Abu Mellah,
Amerah M Al-Soliemy,
Abdullah M Asiri
PMID: 32196947
DOI:
10.1002/bio.3804
Abstract
A novel phenothiazine derivative conjugated with vinylcyclohexenyl-malononitrile (PTZ-CDN) was synthesized through the Knoevenagel reaction of 10-octyl-10H-phenothiazine-3,7-dicarbaldehyde with 2-(3,5,5-trimethylcyclohex-2-en-1-ylidene)-malononitrile and fully characterized. The UV-vis absorption spectra of PTZ-CDN in different solvents showed a λ
band at 497-531 nm with a high molar extinction coefficient attributed to intramolecular charge transfer (ICT) with the characteristics of a π-π* transition. Increasing the solvent polarity resulted in a bathochromic shift of λ
. The PTZ-CDN fluorescence emission spectra were more sensitive to increasing the solvent polarity than the absorption spectra; they displayed a blue shift of λ
by 85 nm. To understand the behaviour of the PTZ-CDN derivative, Stokes' shift (
with respect to the solvent polarity, Lippert-Mataga and linear solvation-energy relationship (LSER) models were applied in which the LSER showed better regression than the Lippert-Mataga plots (r
= 0.9627). Finally, the TD-density functional theory (DFT) electronic transition spectra in dioxane and dimethyl formamide (DMF) were calculated. The DFT data showed that λ
resulted from the support of the highest occupied molecular orbital to the lowest unoccupied molecular orbital transition with 74% and 99% in dioxane and DMF, respectively.
Fedor V Ryzhkov,
Yuliya E Ryzhkova,
Michail N Elinson,
Stepan V Vorobyev,
Artem N Fakhrutdinov,
Anatoly N Vereshchagin,
Mikhail P Egorov
PMID: 32486518
DOI:
10.3390/molecules25112573
Abstract
The Pot, Atom, and Step Economy (PASE) approach is based on the Pot economy principle and unites it with the Atom and Step Economy strategies; it ensures high efficiency, simplicity and low waste formation. The PASE approach is widely used in multicomponent chemistry. This approach was adopted for the synthesis of previously unknown hydroxyquinolinone substituted chromeno[2,3-
]pyridines via reaction of salicylaldehydes, malononitrile dimer and hydroxyquinolinone. It was shown that an ethanol-pyridine combination is more beneficial than other inorganic or organic catalysts. Quantum chemical studies showed that chromeno[2,3-
]pyridines has potential for corrosion inhibition. Real time
H NMR monitoring was used for the investigation of reaction mechanism and 2-((2
-chromen-3-yl)methylene)malononitrile was defined as a key intermediate in the reaction.